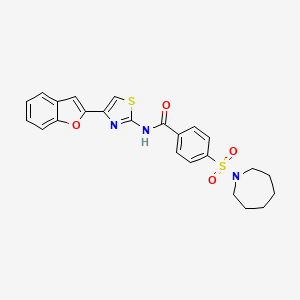

4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide

Description

This compound features a benzamide core linked to a thiazole ring substituted with a benzofuran-2-yl group at position 4 and an azepane-1-sulfonyl moiety at the para position of the benzamide (Fig. 1). Its molecular formula is C₂₇H₂₆N₄O₄S₂ (molecular weight: 542.65 g/mol) . Key structural elements include:

- Azepane sulfonyl group: A seven-membered cyclic sulfonamide, distinguishing it from smaller heterocycles (e.g., piperidine or morpholine) in analogs.

- Benzamide backbone: A common scaffold in bioactive molecules, often associated with kinase inhibition or immunomodulation .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c28-23(17-9-11-19(12-10-17)33(29,30)27-13-5-1-2-6-14-27)26-24-25-20(16-32-24)22-15-18-7-3-4-8-21(18)31-22/h3-4,7-12,15-16H,1-2,5-6,13-14H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWSVZGYAFOMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural motifs, including a benzamide core, a thiazole ring, and a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 481.6 g/mol. Its structure includes various functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O4S2 |

| Molecular Weight | 481.6 g/mol |

| CAS Number | 923504-15-8 |

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide likely involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the benzofuran and thiazole rings may facilitate binding to these targets, while the sulfonyl and benzamide groups could modulate the compound's activity and selectivity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antimicrobial Properties : Some derivatives of similar compounds have shown effectiveness against bacterial strains, indicating potential for antimicrobial applications .

Case Studies

- Anticancer Studies : A study examining related thiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications of the thiazole moiety can enhance antitumor activity .

- Inflammation Models : In vivo models have shown that compounds with similar sulfonamide structures can reduce inflammation markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .

- Antimicrobial Testing : Research on benzofuran derivatives revealed promising activity against Gram-positive and Gram-negative bacteria, supporting further investigation into the antimicrobial efficacy of this compound .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide shares structural similarities with other bioactive compounds but possesses unique features that may confer distinct biological properties.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | Methoxy group on benzofuran | Enhanced anticancer activity |

| 4-(piperidin-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide | Piperidine ring instead of azepane | Potential neuroprotective effects |

Scientific Research Applications

Medicinal Chemistry

- Lead Compound Development : The compound serves as a lead structure for synthesizing new drugs targeting specific enzymes or receptors. Its structural features may enhance bioactivity through interactions with biological targets.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit various enzymes involved in metabolic pathways, making it a candidate for treating diseases related to enzyme dysfunction.

- Receptor Modulation : The compound has shown promise in modulating receptor activity, potentially beneficial in managing conditions such as pain and inflammation.

Organic Synthesis

- Building Block for Complex Molecules : Due to its versatile functional groups, it can be utilized as a building block in synthesizing more complex organic compounds, facilitating advancements in synthetic organic chemistry.

- Synthetic Routes : The synthesis typically involves multiple steps, including the formation of the benzofuran moiety through cyclization reactions, thiazole ring formation via condensation reactions, and coupling reactions to create the final product.

Case Studies and Research Findings

- Biological Activity Studies : Research indicates that 4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide exhibits significant biological activities, including enzyme inhibition and receptor modulation. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes linked to cancer progression.

- Comparative Analysis : Comparisons with similar compounds reveal that variations in structural features lead to distinct chemical and biological properties. For example, compounds lacking specific substituents may exhibit reduced bioactivity or altered pharmacokinetics.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new drugs targeting enzymes/receptors |

| Enzyme Inhibition | Potential to inhibit metabolic pathway enzymes |

| Receptor Modulation | Modulation of receptor activity for therapeutic effects |

| Organic Synthesis | Building block for complex organic molecules |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1. Key structural and physicochemical comparisons.

Key Observations :

- Thermal Stability : Analogs like 4d (mp 198–200°C) and related triazole-thiones (mp 200–300°C) indicate that the target compound likely has a high melting point due to rigid aromatic systems.

- Tautomerism : Thiazole-imine analogs (e.g., 5b/6) exhibit tautomeric equilibria, unlike the stable thiazole-amide in the target compound .

Key Observations :

- The azepane sulfonyl group in the target compound may enhance metabolic stability compared to piperidine analogs (e.g., 2D216) due to reduced ring strain.

Structural-Activity Relationships (SAR)

- Sulfonamide Heterocycles : Azepane (7-membered) vs. piperidine (6-membered) sulfonamides influence steric bulk and solubility. Smaller rings (e.g., morpholine in 4d) may improve solubility but reduce lipophilicity .

- Thiazole Substituents : Benzofuran-2-yl (target) vs. pyridyl (4d) or methylphenyl (2D216) groups modulate electronic properties and π-π stacking interactions .

- Amide vs. Imine : Thiazole-amide (target) provides hydrolytic stability compared to imine-containing analogs (5b/6), which may exhibit tautomerism .

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing 4-(azepan-1-ylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves sequential coupling reactions:

Sulfonylation: Reacting a benzamide precursor with azepane sulfonyl chloride under basic conditions (e.g., sodium hydroxide in DMF) at 60–80°C for 6–12 hours to introduce the sulfonyl group .

Thiazole Formation: Coupling the sulfonylated intermediate with 4-(benzofuran-2-yl)thiazol-2-amine via nucleophilic substitution. This step requires anhydrous solvents (e.g., acetonitrile) and catalytic triethylamine at reflux (~100°C) for 8–16 hours .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Critical Parameters:

- Temperature control during sulfonylation prevents side reactions (e.g., hydrolysis).

- Solvent choice (DMF vs. acetonitrile) impacts reaction kinetics and yield .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ = 523.1422) validates molecular formula C₂₇H₂₆N₄O₄S₂ .

- FT-IR: Confirms sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.